
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium nickel(2+) salt (2:2:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium nickel(2+) salt (2:2:1) is a chemical compound that has gained significant attention in the field of scientific research. It is commonly known as ammonium nickel tartrate and is a coordination compound of nickel. This compound has been studied for its potential applications in various fields, including catalysis, electrochemistry, and electroplating.
Mechanism Of Action
The mechanism of action of ammonium nickel tartrate is not fully understood. However, it is believed that the nickel ion in the compound plays a key role in its catalytic activity. The nickel ion can undergo redox reactions, which allows it to participate in various chemical reactions.
Biochemical and Physiological Effects:
Ammonium nickel tartrate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be relatively non-toxic and has low acute toxicity. It has been used as a food additive and is generally recognized as safe by the Food and Drug Administration.
Advantages And Limitations For Lab Experiments
The advantages of using ammonium nickel tartrate in lab experiments include its low cost, ease of synthesis, and versatility. It can be used in various chemical reactions and has been shown to be an effective catalyst. However, its limitations include its relatively low stability and reactivity. It can also be difficult to isolate and purify.
Future Directions
There are several future directions for research on ammonium nickel tartrate. One potential area of research is in the development of new catalytic applications. It may also be possible to modify the structure of the compound to improve its stability and reactivity. Additionally, further studies on the biochemical and physiological effects of ammonium nickel tartrate may be warranted. Overall, ammonium nickel tartrate has significant potential for use in various scientific research applications, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
Ammonium nickel tartrate can be synthesized by the reaction of nickel sulfate and potassium sodium tartrate in the presence of ammonium hydroxide. The resulting product is a green crystalline solid that is soluble in water. The synthesis of ammonium nickel tartrate is a relatively simple process and can be performed in a laboratory setting.
Scientific Research Applications
Ammonium nickel tartrate has been extensively studied for its potential applications in various fields. In catalysis, it has been shown to be an effective catalyst for the oxidation of alcohols, the reduction of nitro compounds, and the hydrogenation of olefins. In electrochemistry, it has been used as an electrode material for the electrochemical reduction of carbon dioxide. In electroplating, it has been used as a nickel source for the electrodeposition of nickel films.
properties
CAS RN |
18283-82-4 |
|---|---|
Product Name |
1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium nickel(2+) salt (2:2:1) |
Molecular Formula |
C6H9NNiO7 |
Molecular Weight |
265.83 g/mol |
IUPAC Name |
azanium;2-hydroxypropane-1,2,3-tricarboxylate;nickel(2+) |
InChI |
InChI=1S/C6H8O7.H3N.Ni/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H3;/q;;+2/p-2 |
InChI Key |
QVIDGJRVLOQYJX-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Ni+2] |
Other CAS RN |
68025-13-8 18283-82-4 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




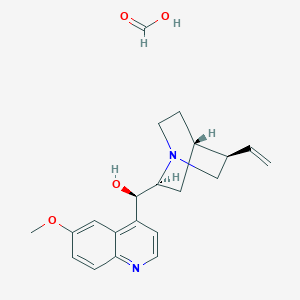
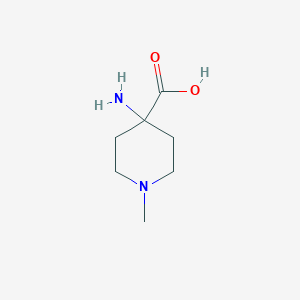



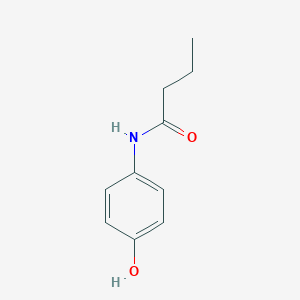


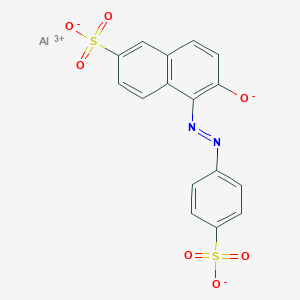
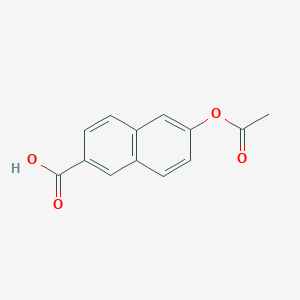
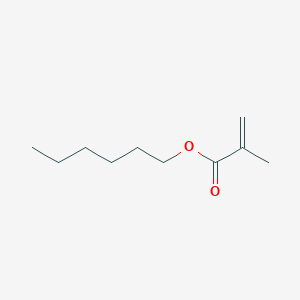
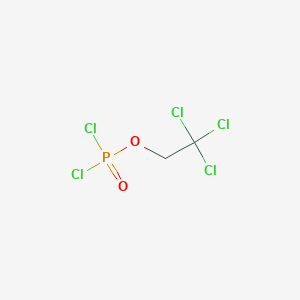
![3-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B93833.png)